N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperazine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the naphthalene moiety via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-6-methyl-2-[4-(benzoyl)piperazin-1-yl]pyrimidin-4-amine
- N-ethyl-6-methyl-2-[4-(phenylacetyl)piperazin-1-yl]pyrimidin-4-amine
Uniqueness
N-ethyl-6-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain targets and improve its stability compared to similar compounds.
Properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-3-23-20-14-16(2)24-22(25-20)27-12-10-26(11-13-27)21(28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUADPAVYIXIHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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